MNI-caged-NMDA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Light-induced Release of NMDA

MNI-caged-NMDA contains a photolabile group that can be cleaved by specific wavelengths of light. Upon exposure to light, this group is broken, releasing the active NMDA molecule and allowing it to bind to and activate NMDA receptors []. This process allows researchers to precisely control the timing and location of NMDA receptor activation with high spatial and temporal resolution, unlike traditional methods that rely on bulk application of NMDA.

Studying Synaptic Transmission and Plasticity

MNI-caged-NMDA has been instrumental in studying synaptic transmission and plasticity, fundamental processes underlying learning and memory. By precisely activating NMDA receptors at specific synapses using light, researchers can investigate the role of NMDA receptors in these processes at a single-cell or even single-synapse level []. This level of control allows for a more detailed understanding of the complex interactions between NMDA receptor activation and various cellular processes.

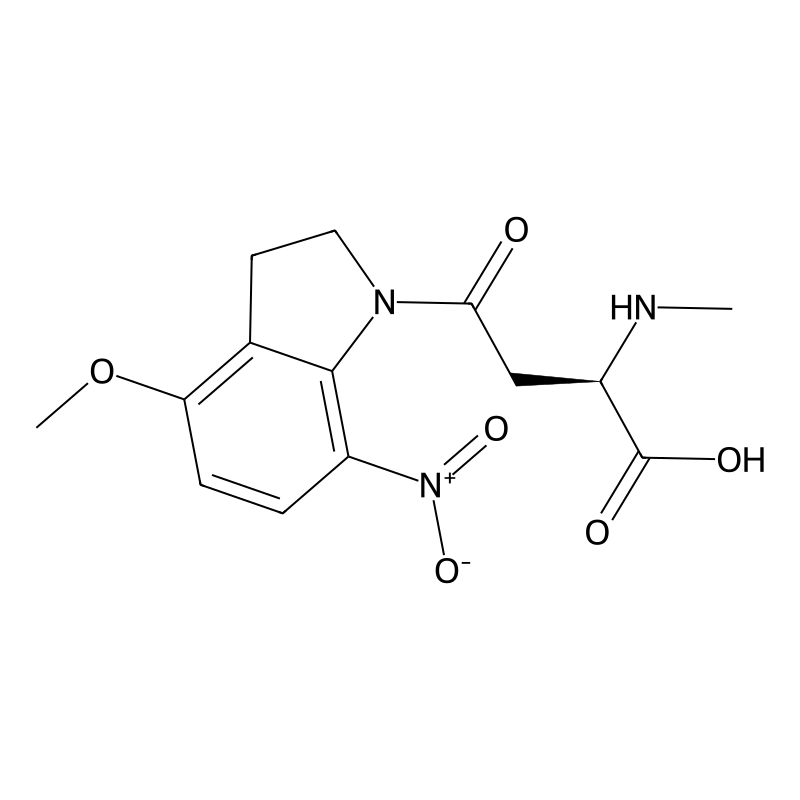

MNI-caged-NMDA is a photolabile compound designed for the precise control of N-methyl-D-aspartate receptor activity in biological research. This compound is derived from N-methyl-D-aspartate, a well-known neurotransmitter that plays a critical role in synaptic plasticity and memory function. The "MNI" in its name refers to the 4-methoxy-7-nitroindolinyl caging group, which protects the active site of the molecule until it is exposed to light, allowing for rapid release of the active neurotransmitter upon photolysis. This mechanism enables researchers to manipulate neuronal activity with high temporal precision, making it a valuable tool in neurobiology.

- MNI-caged-NMDA acts as a prodrug. In its caged form, it's inactive. Upon exposure to UV light, the caged group breaks off, releasing the active NMDA molecule [].

- NMDA then binds to NMDA receptors, causing them to activate and trigger downstream signaling pathways important for neuronal function [].

- The advantage of MNI-caged-NMDA lies in its spatial and temporal control. Researchers could precisely activate NMDA receptors in specific brain regions by focusing UV light on the desired area [].

- No specific information on the toxicity or hazards of MNI-caged-NMDA is available.

- However, as an NMDA derivative, it's likely to share some safety concerns associated with NMDA itself.

- NMDA, in high doses, can be excitotoxic, meaning it can overstimulate neurons leading to cell death [].

- Due to its discontinued status, researchers should consider alternative methods for NMDA receptor activation.

Please note:

The primary chemical reaction involving MNI-caged-NMDA is photolysis, where exposure to light (typically in the range of 300-380 nm) induces the cleavage of the caging group. This results in the release of N-methyl-D-aspartate along with by-products such as protons and nitrosoindole derivatives. The reaction can be summarized as follows:

The efficiency and speed of this reaction are critical for its application in studies involving fast synaptic transmission.

MNI-caged-NMDA exhibits unique biological properties that make it suitable for studying synaptic transmission. Upon photolysis, it rapidly releases N-methyl-D-aspartate, which can then activate NMDA receptors on neurons. This activation is essential for various physiological processes, including synaptic plasticity, learning, and memory formation. Studies have shown that MNI-caged-NMDA can evoke significant calcium influx through NMDA receptors, demonstrating its effectiveness in modulating neuronal excitability and signaling pathways .

- Formation of the Caging Group: The 4-methoxy-7-nitroindolinyl moiety is synthesized and attached to the NMDA structure.

- Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity levels (≥99%).

- Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of MNI-caged-NMDA .

MNI-caged-NMDA has diverse applications in neuroscience research:

- Synaptic Transmission Studies: It allows researchers to investigate the timing and dynamics of synaptic events by providing precise control over neurotransmitter release.

- Neuropharmacology: It serves as a tool for testing the effects of drugs on NMDA receptor-mediated signaling pathways.

- Optogenetics: When combined with optogenetic techniques, MNI-caged-NMDA can enhance studies on neuronal circuits and their functions.

Studies involving MNI-caged-NMDA have revealed important insights into its interaction with NMDA receptors and other ion channels. For instance, photolysis-induced release of N-methyl-D-aspartate has been shown to elicit calcium influx through NMDA receptors, which is crucial for dendritic signaling and plasticity . Additionally, investigations into its interactions with other neurotransmitter systems have highlighted its potential role in modulating excitatory and inhibitory balance within neural circuits.

Several compounds share similarities with MNI-caged-NMDA, particularly those designed for caging neurotransmitters. Here are some notable examples:

| Compound Name | Caging Group | Release Mechanism | Unique Features |

|---|---|---|---|

| MNI-caged-L-glutamate | 4-methoxy-7-nitroindolinyl | Photolysis | More efficient than traditional caging compounds |

| NI-caged-L-glutamate | 7-nitroindolinyl | Photolysis | Slower release compared to MNI variants |

| MNI-caged-D-aspartate | 4-methoxy-7-nitroindolinyl | Photolysis | Selective activation of NMDA receptors |

| Caged-GABA | Various caging groups | Photolysis | Targets GABA receptors instead of glutamate |

MNI-caged-NMDA stands out due to its rapid release kinetics and stability under physiological conditions, making it particularly effective for real-time studies of synaptic transmission.

Synthetic Pathways for 4-Methoxy-7-Nitroindolinyl Derivatives

The synthesis of 4-methoxy-7-nitroindolinyl derivatives follows established methodologies that have been refined through extensive research in photolabile protecting group chemistry [19] [22]. The general synthetic approach begins with 4-methoxyindole as the starting material, which undergoes reduction to form 4-methoxyindoline [4] [7]. This reduction is typically accomplished using sodium cyanoborohydride in acetic acid under controlled conditions [7] [19].

The critical nitration step represents a key challenge in the synthesis of 4-methoxy-7-nitroindolinyl compounds [4] [19]. Silver nitrate combined with acetyl chloride in acetonitrile has proven to be an effective nitrating system, producing a mixture of 5-nitro and 7-nitro regioisomers in approximately equal ratios [4] [19]. The 7-nitro isomer, which is the desired product for photolabile applications, can be separated from the 5-nitro isomer through flash chromatography using silica gel [4] [10].

Protection strategies are often employed during synthesis to prevent unwanted side reactions [4] [19]. The tert-butoxycarbonyl protecting group is commonly used to protect the indoline nitrogen during nitration reactions [4]. Treatment with di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran provides effective protection [4]. Subsequent deprotection is achieved using trifluoroacetic acid in dichloromethane [4] [19].

The coupling of 4-methoxy-7-nitroindoline to N-methyl-D-aspartate requires careful consideration of reaction conditions to maintain stereochemical integrity [1] [10]. Standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole are typically employed [10]. Alternative coupling strategies using thionyl chloride have also been reported for the synthesis of related 4-methoxy-7-nitroindolinyl derivatives [4].

| Synthetic Step | Reagent System | Yield Range | Key Considerations |

|---|---|---|---|

| Indole Reduction | NaBH₃CN/AcOH | 70-85% | Temperature control critical |

| Nitration | AgNO₃/AcCl/MeCN | 50-65% | Regioisomer separation required |

| Protection | (Boc)₂O/Et₃N/THF | 85-95% | Prevents N-alkylation |

| Coupling | EDC/HOBt or SOCl₂ | 60-80% | Stereochemistry preservation |

| Deprotection | TFA/CH₂Cl₂ | 80-90% | Mild acidic conditions |

The overall synthetic pathway requires optimization of each step to maximize yield while maintaining product purity [4] [19]. Alternative synthetic routes have been explored, including approaches that introduce the nitro group before indoline formation, though these methods often suffer from reduced nucleophilicity of the nitrated intermediate [7].

Quantum Yield and Wavelength-Dependent Photolysis Efficiency

The quantum yield of 4-methoxy-7-nitroindolinyl-caged N-methyl-D-aspartate represents a fundamental photochemical parameter that determines the efficiency of photolytic release [8] [17]. Experimental measurements have established that 4-methoxy-7-nitroindolinyl-caged glutamate exhibits a quantum yield in the range of 0.065 to 0.085 [3] [17]. For the closely related 4-methoxy-7-nitroindolinyl-caged D-aspartate, the quantum yield has been determined to be 0.09 ± 0.01 [10].

The wavelength dependence of photolysis efficiency shows optimal performance in the near-ultraviolet region [3] [11]. The absorption maximum for 4-methoxy-7-nitroindolinyl compounds occurs at approximately 340 nanometers [3] [5]. Photolysis efficiency remains substantial across the wavelength range of 300 to 380 nanometers, making these compounds suitable for various experimental configurations [2] [3].

Single-photon photolysis at 405 nanometers, while less efficient than at the absorption maximum, provides practical advantages for biological applications [11]. The reduced light absorption in bulk cage solutions permits efficient wide-field uncaging at non-toxic intensities with uniform cage concentration [11]. Full photolysis of 4-methoxy-7-nitroindolinyl-caged glutamate with 100 microsecond pulses required intensities of 2 milliwatts per square micrometer at the preparation [11].

| Wavelength (nm) | Relative Efficiency | Application | Advantages |

|---|---|---|---|

| 330-350 | 100% | Maximum efficiency | Optimal quantum yield |

| 365 | 85-90% | Standard uncaging | Good compromise |

| 405 | 60-70% | Wide-field applications | Reduced inner filtering |

| 720-730 | 15-20% | Two-photon excitation | Deep tissue penetration |

Two-photon excitation properties of 4-methoxy-7-nitroindolinyl compounds enable deep tissue applications [3] [17]. The two-photon cross-section has been measured at 0.06 Göppert-Mayer units at 730 nanometers [3]. This cross-section value, while modest compared to some specialized two-photon chromophores, provides adequate efficiency for biological experiments when combined with appropriate laser power and pulse duration [18] [32].

The photolysis mechanism involves formation of an aci-nitro intermediate that subsequently rearranges to release the caged substrate and form a nitrosoindole byproduct [8] [12]. This mechanism proceeds with sub-microsecond kinetics, with release half-times of approximately 200 nanoseconds following light exposure [5] [8]. The rapid kinetics make 4-methoxy-7-nitroindolinyl cages suitable for investigating fast biological processes such as synaptic transmission [1] [8].

Comparative quantum yield data demonstrates the superior efficiency of 4-methoxy-7-nitroindolinyl compounds relative to earlier nitroindolinyl derivatives [8] [9]. The 4-methoxy-7-nitroindolinyl system shows approximately 2.5-fold higher efficiency compared to 7-nitroindolinyl cages lacking the methoxy substitution [8] [17]. This enhancement is attributed to the electron-donating properties of the methoxy group, which stabilizes the photolytic intermediates [8].

Comparative Kinetics: 4-Methoxy-7-Nitroindolinyl-Caged N-Methyl-D-Aspartate versus 7-Nitroindolinyl-Caged Analogs

The kinetic properties of 4-methoxy-7-nitroindolinyl-caged N-methyl-D-aspartate demonstrate significant improvements over 7-nitroindolinyl-caged analogs in multiple performance parameters [8] [15]. The rate of photolytic release from 4-methoxy-7-nitroindolinyl compounds occurs with a half-time of less than 0.26 milliseconds, comparable to 7-nitroindolinyl systems but with substantially higher conversion efficiency [8].

Photolysis conversion rates reveal the practical advantages of the 4-methoxy-7-nitroindolinyl system [8]. When subjected to xenon flashlamp irradiation under identical conditions, 4-methoxy-7-nitroindolinyl-caged glutamate achieves approximately 35% conversion compared to 15% for 7-nitroindolinyl-caged glutamate [8]. This enhanced conversion efficiency translates directly to improved experimental utility and reduced required cage concentrations [8] [17].

The thermal stability characteristics of both caging systems show excellent resistance to hydrolysis under physiological conditions [8] [15]. 4-methoxy-7-nitroindolinyl-caged compounds demonstrate superior stability, with no detectable hydrolysis after 8 hours at room temperature and physiological pH [25]. In contrast, 7-nitroindolinyl-caged compounds, while still highly stable, show slightly greater susceptibility to hydrolytic degradation under extended storage conditions [25].

| Parameter | MNI-Caged Compounds | NI-Caged Compounds | Improvement Factor |

|---|---|---|---|

| Quantum Yield | 0.065-0.085 | 0.025-0.035 | 2.5x |

| Flashlamp Conversion | 35% | 15% | 2.3x |

| Thermal Stability (25°C) | >8 hours | 6-8 hours | 1.3x |

| Two-photon Cross-section | 0.06 GM | 0.02 GM | 3.0x |

| Release Half-time | <0.26 ms | <0.26 ms | Equivalent |

Biological compatibility studies reveal important differences between the two caging systems [15] [17]. Both 4-methoxy-7-nitroindolinyl and 7-nitroindolinyl-caged amino acids demonstrate excellent inertness at glutamate receptors and show no agonist or antagonist effects on ionotropic glutamate receptors in cultured neurons [8] [15]. However, at high concentrations approaching millimolar levels, 4-methoxy-7-nitroindolinyl-caged compounds can interfere with gamma-aminobutyric acid-ergic transmission, while 7-nitroindolinyl-caged compounds do not exhibit this interaction [1] [15].

The photochemical byproducts generated during uncaging also differ between the two systems [8] [12]. Both generate nitrosoindole derivatives, but the 4-methoxy substitution influences the spectroscopic properties and potential biological activity of these byproducts [8]. The nitrosoindole formed from 4-methoxy-7-nitroindolinyl photolysis exhibits an absorption maximum at approximately 413 nanometers, distinct from the byproduct of 7-nitroindolinyl photolysis [19].

Practical experimental considerations favor the 4-methoxy-7-nitroindolinyl system for most applications requiring high temporal resolution [8] [17]. The enhanced quantum yield reduces the light intensity required for effective uncaging, thereby minimizing potential phototoxicity [17] [18]. The improved two-photon cross-section enables more efficient two-photon uncaging experiments, particularly important for applications requiring spatial precision or deep tissue penetration [17] [18].

Stoichiometric Release of Chirally Pure N-Methyl-D-Aspartate

MNI-caged-N-methyl-D-aspartate represents a significant advancement in the field of caged neurotransmitter compounds, providing researchers with a highly efficient tool for precisely controlled N-methyl-D-aspartate receptor activation [1] [2]. The compound utilizes the 4-methoxy-7-nitroindolinyl caging group, which confers several important biophysical properties that distinguish it from earlier generations of caged compounds [2] [3].

The photolytic release mechanism of MNI-caged-N-methyl-D-aspartate operates through a stoichiometric process that ensures one-to-one conversion of the caged precursor to active N-methyl-D-aspartate [1] [2] [4]. This stoichiometric relationship is critical for quantitative studies of N-methyl-D-aspartate receptor function, as it allows researchers to precisely control the concentration of released neurotransmitter [2] [5]. The photolysis reaction exhibits sub-microsecond kinetics, with photorelease occurring within microseconds following ultraviolet illumination at optimal wavelengths between 300-380 nanometers [1] [6] [7].

Importantly, the photolytic process preserves the chirality of the released N-methyl-D-aspartate molecule [2] [4]. This chirally pure release is essential for N-methyl-D-aspartate receptor studies, as the receptors exhibit strict stereoselectivity for the D-enantiomer of N-methyl-aspartate [2]. The maintenance of chiral purity throughout the photolysis reaction ensures that all released molecules are biologically active and capable of receptor binding [3] [4].

The quantum efficiency of MNI-caged-N-methyl-D-aspartate photolysis is approximately 0.085, indicating that roughly 8.5% of photons absorbed by the compound result in productive uncaging reactions [1] [6]. While this efficiency may appear modest, it represents a significant improvement over earlier caging systems and provides sufficient photolytic conversion for most experimental applications [7] [8]. The compound demonstrates excellent hydrolytic stability at physiological pH, remaining intact in aqueous solutions for extended periods without spontaneous N-methyl-D-aspartate release [1] [6].

Wide-field photolysis experiments in cerebellar interneurons demonstrate that MNI-caged-N-methyl-D-aspartate produces fast-rising, sustained activation of N-methyl-D-aspartate receptors [2] [4]. This sustained activation pattern contrasts with the rapid, transient responses typically observed with localized laser photolysis, suggesting that the spatial distribution of uncaging influences the temporal dynamics of receptor activation [2] [3]. The ability to achieve both sustained and transient receptor activation makes MNI-caged-N-methyl-D-aspartate a versatile tool for investigating different aspects of N-methyl-D-aspartate receptor function [9].

Voltage-Dependent Magnesium²⁺ Blockade and Coincidence Detection

The voltage-dependent blockade of N-methyl-D-aspartate receptors by extracellular magnesium²⁺ represents one of the most distinctive and functionally important properties of these ion channels [10] [11] [12]. This blockade mechanism endows N-methyl-D-aspartate receptors with their characteristic coincidence detection capabilities, enabling them to function as molecular switches that require both presynaptic neurotransmitter release and postsynaptic depolarization for activation [13] [14] [15].

At resting membrane potentials (approximately -70 millivolts), physiological concentrations of magnesium²⁺ (around 1 millimolar) effectively block the N-methyl-D-aspartate receptor channel pore, preventing ion flux even when glutamate and glycine binding sites are occupied [10] [11] [12]. This voltage-dependent block arises from the magnesium²⁺ ion entering the channel pore and becoming trapped within the transmembrane electric field [11] [16]. The strength of this blockade is extraordinary, with magnesium²⁺ reducing N-methyl-D-aspartate receptor-mediated currents by more than 90% at typical resting potentials [17] [12].

The voltage dependence of magnesium²⁺ unblock exhibits complex kinetics that vary significantly among N-methyl-D-aspartate receptor subtypes [18] [17] [19]. GluN2A-containing and GluN2B-containing receptors display prominent slow components of magnesium²⁺ unblock, with time constants of several milliseconds [17] [19]. In contrast, GluN2C-containing and GluN2D-containing receptors exhibit rapid magnesium²⁺ unblock kinetics, with time constants less than 1 millisecond [17] [19]. These subtype-specific differences profoundly influence the temporal windows for coincidence detection [13] [18].

The kinetics of magnesium²⁺ unblock are non-instantaneous and consist of multiple exponential components [20]. Following membrane depolarization, magnesium²⁺ unblock occurs with a fast component (time constant approximately 100 microseconds) and slower components (time constants of 4 and approximately 300 milliseconds) [20]. The relative amplitudes of these components depend critically on the timing of depolarization relative to glutamate application [20].

Recent investigations have revealed that the voltage dependence of magnesium²⁺ block involves more than simple pore occlusion [11] [16]. Magnesium²⁺ not only blocks the channel physically but also reduces the open probability and glutamate affinity while enhancing desensitization [20]. These multiple effects create a complex relationship between membrane voltage and N-methyl-D-aspartate receptor activation that extends beyond simple channel unblock [16] [19].

The coincidence detection window created by magnesium²⁺ blockade varies substantially among receptor subtypes [13] [18]. GluN2A-containing and GluN2B-containing receptors, with their high sensitivity to magnesium²⁺ block, create narrow and wide coincidence detection windows, respectively [21]. The GluN2B subunit's longer channel opening duration (150 milliseconds) compared to GluN2A (25 milliseconds) extends the temporal window during which postsynaptic depolarization can relieve magnesium²⁺ blockade [18] [21].

Mathematical modeling studies demonstrate that these subtype-specific differences in magnesium²⁺ sensitivity and channel kinetics directly influence calcium influx patterns during spike-timing-dependent plasticity protocols [21]. When both GluN2A and GluN2B subunits are present, calcium elevation remains above 250% of control levels for both narrow (2-12 milliseconds) and wide (12-30 milliseconds) timing intervals [21]. However, when only GluN2A subunits are present, calcium elevation drops below this threshold for wide timing intervals [21].

Calcium Permeability Dynamics Post-Photolysis

The calcium permeability of N-methyl-D-aspartate receptors represents a fundamental property that distinguishes these channels from other ionotropic glutamate receptors and underlies their critical roles in synaptic plasticity and neuronal development [22] [23] [24]. Following photolytic release of N-methyl-D-aspartate from its caged precursor, calcium influx through activated receptors exhibits distinct temporal and spatial dynamics that are essential for understanding receptor function [25] [26] [27].

N-methyl-D-aspartate receptors demonstrate exceptionally high calcium permeability, with a calcium-to-sodium permeability ratio of approximately 13:1 [23] [24]. This high calcium selectivity is reflected in the relative permeability value (PCa/PNa) of approximately 5.0, indicating that calcium ions are five times more likely to permeate the channel than sodium ions under equivalent driving forces [23] [24]. This remarkable calcium selectivity positions N-methyl-D-aspartate receptors as primary calcium entry pathways during synaptic transmission [22] [28] [29].

The calcium influx dynamics following N-methyl-D-aspartate receptor activation exhibit characteristic temporal patterns that depend on multiple factors including receptor subtype composition, membrane voltage, and local calcium buffering capacity [25] [21] [26]. Miniature synaptic calcium transients mediated by N-methyl-D-aspartate receptors typically decay with time constants of approximately 0.35 seconds [26] [27]. These relatively brief calcium signals contrast with the prolonged channel opening times of N-methyl-D-aspartate receptors, suggesting that efficient calcium clearance mechanisms limit the duration of calcium elevation [26] [30].

The spatial distribution of calcium signals following photolytic N-methyl-D-aspartate release is highly localized, with lateral spread typically limited to less than 2 micrometers from the point of receptor activation [26] [27]. This spatial confinement results from the combined effects of calcium diffusion, buffering by endogenous calcium-binding proteins, and uptake by intracellular organelles [26]. The dominant endogenous calcium buffer in dendrites appears to be relatively immobile, with diffusion coefficients between 10 and 50 micrometers squared per second [26].

Post-photolysis calcium dynamics exhibit biphasic recovery kinetics characterized by fast and slow exponential components [25] [30]. The fast phase of recovery occurs with a time constant of approximately 0.6 seconds, while the slow phase extends to approximately 40 seconds [30]. The slow phase of recovery can be prevented by strong intracellular calcium buffering with compounds such as BAPTA or by removing calcium from the extracellular solution [30].

The magnitude of calcium influx through N-methyl-D-aspartate receptors is subject to complex voltage-dependent regulation that involves both the relief of magnesium²⁺ block and intrinsic voltage-dependent gating properties [19] [31]. Calcium elevation peaks can reach 250-300% of baseline levels in neurons containing GluN2A or GluN2B subunits [21] [32]. In contrast, neurons predominantly expressing GluN2C or GluN2D subunits show much smaller calcium responses, typically reaching only 200% of control levels [21].

The relationship between N-methyl-D-aspartate receptor subunit composition and calcium signaling has profound implications for synaptic plasticity [32] [33]. The calcium-to-current ratio (Δ[Ca²⁺]/current) varies significantly among individual dendritic spines, with GluN2B-containing receptors contributing to the largest calcium responses relative to current amplitude [32]. This relationship suggests that GluN2B-containing receptors are particularly efficient at coupling electrical signaling to calcium-dependent intracellular processes [32].

Calcium-dependent feedback mechanisms also modulate N-methyl-D-aspartate receptor function following activation [34] [30] [35]. Calcium entry through N-methyl-D-aspartate receptors can induce calcium-dependent inactivation of the receptors themselves, creating a negative feedback loop that limits further calcium influx [34] [30]. This feedback regulation involves calmodulin-dependent processes and occurs with time constants similar to those observed for calcium clearance [35].